molecular formula C18H18N4O4 B2929684 3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034444-09-0

3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2929684
CAS RN: 2034444-09-0
M. Wt: 354.366
InChI Key: CZTRGFSQQIJSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is a complex organic molecule. It has a molecular formula of C23H22N8O2, an average mass of 442.473 Da, and a monoisotopic mass of 442.186584 Da .

Scientific Research Applications

Synthesis and Molecular Docking of Pyridine Derivatives

A study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, starting from a specific hydrazinyl-pyridine-carbonitrile compound. These derivatives were then subjected to in silico molecular docking screenings targeting GlcN-6-P synthase, revealing moderate to good binding energies. The compounds exhibited antimicrobial and antioxidant activities, suggesting potential applications in medicinal chemistry and drug design Flefel et al., 2018.

Electrocyclic Reactions of β-(Lithiomethyl)azines

Davis et al. (1992) described the use of β-methylazines in reactions with benzonitrile, leading to intermediate compounds that undergo cyclisation to produce 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This method was applied to a variety of nitriles and β-methylazines, indicating a versatile approach to synthesizing pyrrolo-pyridines and related compounds Davis et al., 1992.

Microwave Irradiation in Heterocyclic Synthesis

Ashok et al. (2006) reported on the synthesis of 6-(arylpyridin-2-yl) and 6-(diarylpyridin-2-yl)-3(4H)-oxo-1,4-benzothiazines under microwave irradiation. The study highlighted the efficiency of microwave-assisted reactions in synthesizing heterocyclic compounds with potential biological activities Ashok et al., 2006.

Pyridinone Derivatives as HIV-1 Inhibitors

Goldman et al. (1991) discovered that derivatives of pyridinones inhibit HIV-1 reverse transcriptase activity and prevent the spread of HIV-1 infection in cell culture. Two specific compounds within this series demonstrated potent inhibition of HIV-1 RT, highlighting the potential of pyridinone derivatives in antiviral therapy Goldman et al., 1991.

Novel Pyrido-Benzoxazine Derivatives with Antibacterial Activity

Asahina et al. (2008) synthesized novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives with potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. These compounds, particularly those with a cis-oriented 4-substituted-1-pyrrolidinyl moiety, showed improved antibacterial potency compared to clinafloxacin Asahina et al., 2008.

properties

IUPAC Name

3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-12-6-7-16(20-19-12)25-13-8-9-21(10-13)17(23)11-22-14-4-2-3-5-15(14)26-18(22)24/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTRGFSQQIJSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.